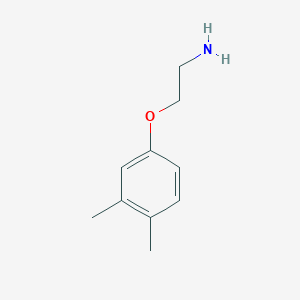

2-(3,4-Dimethylphenoxy)ethanamine

Vue d'ensemble

Description

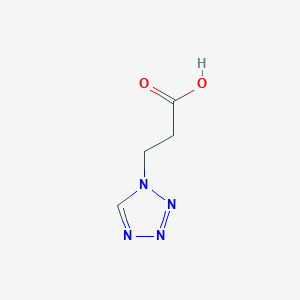

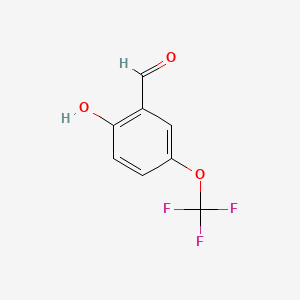

2-(3,4-Dimethylphenoxy)ethanamine, also known as DMPEA, is a chemical compound belonging to the class of alkylamines. It has a CAS Number of 26646-48-0 and a molecular weight of 165.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 . This indicates that the compound has a linear formula of C10H15NO .Applications De Recherche Scientifique

Analytical Characterization and Identification:

- Analytical Properties and Identification : The analytical characterization of substances related to 2-(3,4-Dimethylphenoxy)ethanamine, like the N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, was extensively conducted. The study utilized a variety of analytical methods, including GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR, to unequivocally identify the active components. This highlights the compound's significance in forensic and pharmaceutical analysis, especially in the context of identifying novel psychoactive substances (Zuba & Sekuła, 2013).

Pharmacological Studies:

- Neurochemical Pharmacology : Research delved into the pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related to this compound. The study compared the mechanisms of action of different compounds, including their binding affinities and agonist activities at various serotonin receptors. This insight is crucial for understanding the psychoactive properties of these compounds and their potential therapeutic applications (Eshleman et al., 2018).

Drug Metabolism:

- Metabolism of Related Compounds : A study focused on understanding the metabolism of NBOMe compounds, which are related to this compound, in human liver microsomes. The research identified the main cytochrome P450 enzymes involved in the metabolism of these compounds and characterized their metabolites. Such studies are critical for drug development and toxicology, as they provide essential data on how drugs are processed in the body (Nielsen et al., 2017).

Chemical Synthesis and Characterization:

Synthesis and Characterization of Triazoles : Compounds structurally related to this compound were synthesized and characterized, including their antioxidant properties. This research contributes to the field of synthetic chemistry and provides a basis for developing new compounds with potential therapeutic benefits (Sancak et al., 2012).

Synthesis and Characterization of Triazol-5-ones : Another study focused on the synthesis of new triazoles containing a 3,4-dimethoxyphenyl moiety, structurally akin to this compound. The compounds were characterized and tested for their antioxidant properties, adding value to the field of medicinal chemistry and drug design (Ünver et al., 2011).

Synthesis of Anti-HIV Compounds : A study demonstrated the synthesis of new compounds containing a 2-(3,5-Dimethylphenoxy)ethylthio moiety, indicating their potential anti-HIV properties. Research like this is fundamental in the ongoing quest to find effective treatments for HIV (Novikov et al., 2004).

Drug Analysis and Detection:

- Drug Detection and Analysis : Techniques were developed for the detection and quantification of substances related to this compound in biological samples, highlighting the compound's relevance in clinical toxicology and forensic investigations (Poklis et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,4-dimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZJNEBQBOTWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365834 | |

| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26646-48-0 | |

| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)

![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)